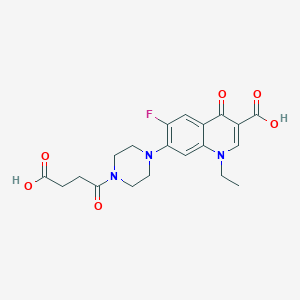
Norfloxacin succinil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norfloxacin succinil is a synthetic compound that belongs to the family of fluoroquinolone antibiotics. It is commonly used in the treatment of bacterial infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections. Norfloxacin succinil has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
Norfloxacin succinil exerts its antibacterial activity by inhibiting the DNA gyrase enzyme, which is responsible for the supercoiling of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in bacterial cell death. Norfloxacin succinil also has the ability to penetrate bacterial cell membranes and accumulate in the cytoplasm, where it can interact with other cellular components and disrupt bacterial metabolism.
Biochemical and Physiological Effects
Norfloxacin succinil has been shown to have a broad-spectrum antibacterial activity against various gram-negative and gram-positive bacteria. It has also been demonstrated to have anti-inflammatory and antioxidant effects. Norfloxacin succinil has been shown to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in vitro and in vivo. Additionally, norfloxacin succinil has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norfloxacin succinil has several advantages for lab experiments, including its broad-spectrum antibacterial activity, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments. Norfloxacin succinil is not effective against all bacterial species, and some bacteria have developed resistance to fluoroquinolone antibiotics. Additionally, norfloxacin succinil can interfere with the activity of other enzymes and proteins in the cell, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on norfloxacin succinil. One area of interest is the development of new derivatives with enhanced antibacterial and anticancer activity. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of norfloxacin succinil. Additionally, the potential use of norfloxacin succinil in combination therapy with other antibiotics or anticancer agents is an area of interest. Finally, the development of new delivery systems for norfloxacin succinil, such as nanoparticles or liposomes, could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion
Norfloxacin succinil is a synthetic compound with broad-spectrum antibacterial activity and potential therapeutic applications in cancer, inflammation, and oxidative stress. Its unique chemical structure and mechanism of action have made it a subject of extensive scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of norfloxacin succinil have been discussed in this paper. Further research on norfloxacin succinil and its derivatives could lead to the development of new antibiotics and anticancer agents with enhanced efficacy and reduced toxicity.
Métodos De Síntesis
Norfloxacin succinil is synthesized by reacting norfloxacin with succinic anhydride. The reaction takes place in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The product is purified by column chromatography and characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Norfloxacin succinil has been extensively studied for its antibacterial activity against various gram-negative and gram-positive bacteria. It has been shown to inhibit the DNA gyrase enzyme, which is essential for bacterial DNA replication and transcription. Norfloxacin succinil has also been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, norfloxacin succinil has been explored for its anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
100587-52-8 |
|---|---|
Nombre del producto |
Norfloxacin succinil |
Fórmula molecular |
C20H22FN3O6 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |
Clave InChI |
ONOFKJOCWGUUAT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |
Otros números CAS |
100587-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



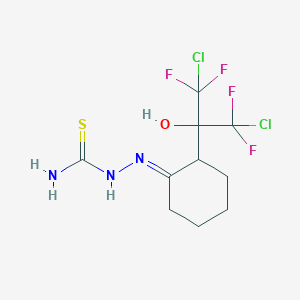
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)
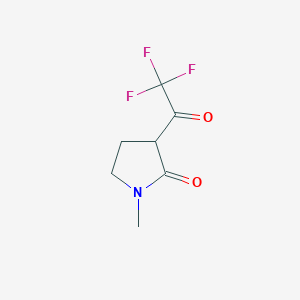

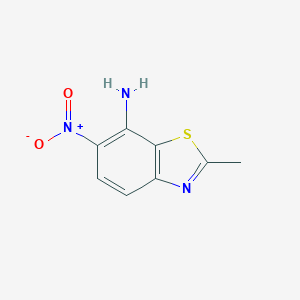
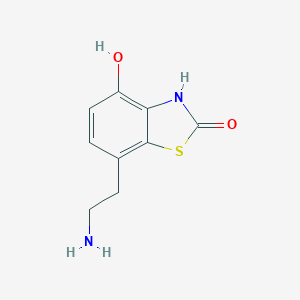


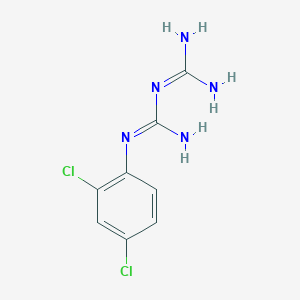
![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)
